

# 4-Nitrophenyl isocyanate CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-Nitrophenyl isocyanate

Cat. No.: B128723

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## In-Depth Technical Guide to 4-Nitrophenyl Isocyanate

CAS Number: 100-28-7 Molecular Weight: 164.12 g/mol

This technical guide provides a comprehensive overview of **4-Nitrophenyl Isocyanate**, a versatile reagent for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and key applications, with a focus on derivatization reactions for analytical and synthetic purposes.

## Core Chemical and Physical Properties

**4-Nitrophenyl isocyanate** is a yellow crystalline solid that is valued for its highly reactive isocyanate group. This functional group makes it an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialized polymers.<sup>[1]</sup> It is sensitive to moisture and should be stored accordingly.<sup>[2]</sup>

A summary of its key quantitative properties is presented in the table below.

Property	Value	References
CAS Number	100-28-7	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	164.12 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	56-59 °C	<a href="#">[1]</a> <a href="#">[8]</a>
Boiling Point	137-138 °C at 11 mmHg	<a href="#">[1]</a> <a href="#">[8]</a>
Appearance	Yellow crystalline solid	<a href="#">[8]</a>
Solubility	Insoluble in water; Soluble in diethyl ether and benzene	<a href="#">[1]</a> <a href="#">[8]</a>

## Synthesis of 4-Nitrophenyl Isocyanate

The synthesis of **4-Nitrophenyl isocyanate** is typically achieved through the reaction of p-nitroaniline with phosgene or a phosgene equivalent like triphosgene. The use of triphosgene is often preferred as it is a solid and therefore safer to handle than gaseous phosgene.[\[9\]](#)

## Experimental Protocol: Synthesis from p-Nitroaniline and Phosgene

This protocol is adapted from Organic Syntheses.

### Materials:

- p-Nitroaniline
- Dry Ethyl Acetate
- Phosgene
- Dry Carbon Tetrachloride

### Procedure:

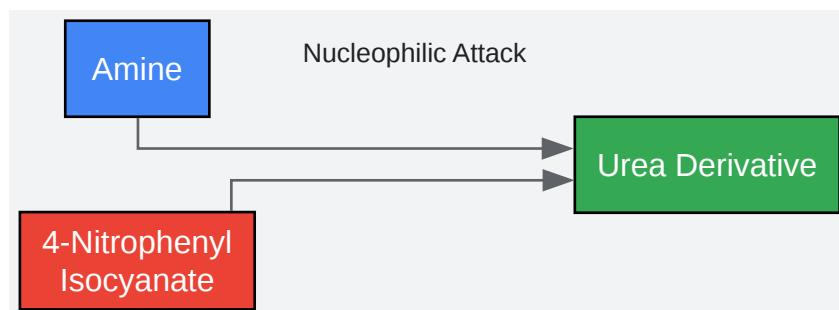
- In a 5-liter flask, saturate 500 mL of dry ethyl acetate with phosgene at room temperature. The phosgene should be purified by bubbling through cottonseed oil and then concentrated sulfuric acid.
- Slowly add a solution of 150 g (1.09 moles) of p-nitroaniline in 1.5 L of dry ethyl acetate to the phosgene solution over 3-4 hours. The rate of addition should be controlled to allow the initially formed p-nitroaniline hydrochloride precipitate to dissolve.
- Continuously pass a steady stream of phosgene through the solution during the addition of p-nitroaniline to ensure an excess of phosgene.
- Towards the end of the reaction, gently boil the solution to break up any remaining lumps of p-nitroaniline hydrochloride.
- After the addition is complete, continue the phosgene stream for an additional five minutes.
- Distill off the ethyl acetate.
- Treat the brown residue with 800 mL of hot, dry carbon tetrachloride and filter to remove the insoluble disubstituted urea by-product.
- Distill off approximately two-thirds of the carbon tetrachloride from the filtrate.
- Cool the solution to crystallize the **4-Nitrophenyl isocyanate**. Filter the crystals quickly to minimize exposure to atmospheric moisture.
- A second crop of crystals can be obtained by concentrating the mother liquor.
- Recrystallize the product from dry carbon tetrachloride to obtain light yellow needles.

## Key Applications and Experimental Protocols

The primary utility of **4-Nitrophenyl isocyanate** stems from the high electrophilicity of the isocyanate carbon, which readily reacts with nucleophiles such as amines and alcohols. This reactivity is central to its application as a derivatizing agent and as a building block in organic synthesis.

## Synthesis of Urea Derivatives

**4-Nitrophenyl isocyanate** is a key reagent for the synthesis of unsymmetrical urea derivatives, which are scaffolds present in many biologically active molecules. The reaction involves the nucleophilic addition of a primary or secondary amine to the isocyanate group.



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Caption: Synthesis of a urea derivative from an amine and **4-Nitrophenyl isocyanate**.

## Experimental Protocol: General Procedure for Diaryl Urea Synthesis

This protocol describes a general method for the synthesis of diaryl urea derivatives.

### Materials:

- Aryl amine (e.g., a substituted aniline)
- **4-Nitrophenyl isocyanate**
- Acetone

### Procedure:

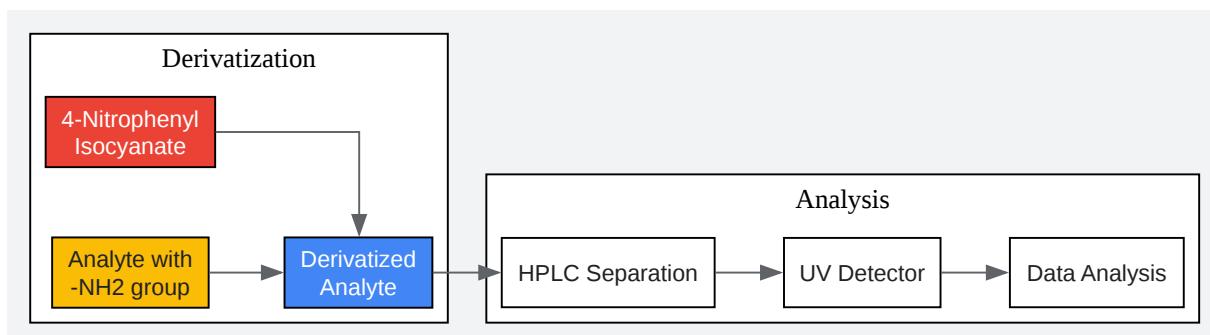
- Dissolve the aryl amine (0.01 mol) in 50 mL of acetone with stirring.
- In a separate flask, dissolve **4-Nitrophenyl isocyanate** (0.01 mol) in 10 mL of acetone.
- Add the **4-Nitrophenyl isocyanate** solution to the stirred solution of the aryl amine, ensuring the temperature remains below 40 °C.

- Maintain the reaction mixture at room temperature for 3-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the product will typically precipitate from the reaction mixture.
- Filter the solid product, wash it with a small amount of acetone (5 mL), and dry at 60-65 °C for 2 hours.

## Derivatization for Analytical Applications

While specific protocols for **4-Nitrophenyl isocyanate** are not readily available in the reviewed literature, its structural analog, phenyl isocyanate, is widely used as a derivatizing agent for amines and peptides prior to analysis by High-Performance Liquid Chromatography (HPLC) and mass spectrometry. The introduction of the phenyl isocyanate tag improves the chromatographic properties and enhances the ionization efficiency of the analytes. The nitro group in **4-Nitrophenyl isocyanate** would provide a strong chromophore for UV detection.

The workflow for such an application would generally involve the reaction of the analyte with the isocyanate, followed by chromatographic separation and detection.



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Caption: General workflow for amine derivatization and HPLC analysis.

## Biological Activity and Signaling Pathways

Current scientific literature does not indicate a direct role for **4-Nitrophenyl isocyanate** in the modulation of specific biological signaling pathways. Its high reactivity makes it more suitable as a chemical reagent for the synthesis of stable, biologically active compounds, or as a derivatizing agent for analytical purposes, rather than as a direct probe for biological systems.

Drugs that are synthesized using **4-Nitrophenyl isocyanate** or similar isocyanates as intermediates may have well-defined mechanisms of action and effects on signaling pathways. However, the biological activity is a property of the final drug molecule, not of the isocyanate intermediate itself. Therefore, no signaling pathway diagrams involving **4-Nitrophenyl isocyanate** can be provided at this time.

## Safety and Handling

**4-Nitrophenyl isocyanate** is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.<sup>[2]</sup> Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this compound. It should be stored in a cool, dry place, away from moisture, as it is moisture-sensitive.<sup>[2]</sup>

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